An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-methylpyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2-methylpyridin-3-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Substituted Pyridines
In the realm of medicinal chemistry and materials science, substituted pyridines are of paramount importance, serving as foundational scaffolds for a myriad of functional molecules. This guide is dedicated to a specific, yet lesser-documented member of this family: 5-Ethyl-2-methylpyridin-3-amine . It is crucial to distinguish this compound from its more commercially prevalent isomer, 5-Ethyl-2-methylpyridine (CAS 104-90-5), which lacks the critical 3-amino functional group. The presence of the amine group at the 3-position is anticipated to significantly influence the molecule's electronic properties, basicity, and hydrogen bonding capabilities, thereby altering its physicochemical profile and potential biological activity.
This document endeavors to provide a comprehensive overview of the available and extrapolated physicochemical data for 5-Ethyl-2-methylpyridin-3-amine. In the absence of extensive direct experimental data for this specific molecule, we will leverage data from structurally analogous compounds, namely 3-aminopyridine and 3-amino-5-methylpyridine, to provide reasoned estimations. Furthermore, a detailed characterization of the well-documented isomer, 5-Ethyl-2-methylpyridine, will be presented to offer a comparative baseline. This guide is structured to not only present data but also to provide the underlying scientific rationale and experimental context, in line with the principles of expertise, authoritativeness, and trustworthiness.
Section 1: Physicochemical Profile of 5-Ethyl-2-methylpyridin-3-amine - An Estimated Overview
Direct experimental data for 5-Ethyl-2-methylpyridin-3-amine is not extensively available in the public domain. However, by examining the properties of structurally related aminopyridines, we can extrapolate a set of estimated physicochemical parameters. This approach is grounded in the understanding of how substituent groups (ethyl, methyl, and amino) modulate the properties of the pyridine ring. The amino group, in particular, is expected to increase the melting point and boiling point compared to its non-aminated counterpart due to hydrogen bonding, and also to enhance its water solubility.
| Property | Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₈H₁₂N₂ | Derived from the chemical structure. |
| Molecular Weight | 136.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | 3-Aminopyridine and 3-amino-5-methylpyridine are crystalline solids at room temperature.[1][2][3] |
| Melting Point | Estimated > 60 °C | The melting point of 3-aminopyridine is 60-63 °C, and 3-amino-5-methylpyridine is 59-63 °C.[1][2] The addition of an ethyl group may slightly alter this. |
| Boiling Point | Estimated > 250 °C | The boiling point of 3-aminopyridine is 248 °C.[1][4] The additional alkyl substituents would likely increase this value. |
| Solubility | Soluble in water and organic solvents | 3-Aminopyridine is soluble in water, alcohol, and benzene.[1] The ethyl and methyl groups may slightly decrease water solubility but enhance solubility in non-polar solvents. |
| pKa | Estimated ~6-7 | The pKa of the pyridinium ion of related aminopyridines is in this range, influenced by the electron-donating effects of the amino and alkyl groups. |
Section 2: The Isomeric Benchmark: 5-Ethyl-2-methylpyridine (CAS 104-90-5)
For a comprehensive understanding, it is instructive to detail the well-documented physicochemical properties of the isomeric compound, 5-Ethyl-2-methylpyridine. This molecule, lacking the 3-amino group, serves as an excellent reference point to appreciate the influence of the amino substituent.
| Property | Experimental Value | Source(s) |
| Molecular Formula | C₈H₁₁N | [5][6] |
| Molecular Weight | 121.18 g/mol | [5][6] |
| Appearance | Colorless to yellow liquid | [7] |
| Melting Point | -70.9 °C | [5] |
| Boiling Point | 178 °C (lit.) | [5] |
| Density | 0.919 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.497 (lit.) | |
| Flash Point | 151 °F (66.1 °C) | [5][7] |
| Water Solubility | 12.0 g/L | [5] |
| Vapor Density | 4.2 (vs air) | [5][6][8] |
Section 3: Synthesis and Characterization - Experimental Protocols
The synthesis of 5-Ethyl-2-methylpyridin-3-amine would likely proceed through the reduction of a nitropyridine precursor. This is a standard and reliable method for the introduction of an amino group onto an aromatic ring.
Proposed Synthetic Workflow
The logical synthetic pathway would involve two key steps: the nitration of 5-ethyl-2-methylpyridine followed by the reduction of the resulting nitro-substituted pyridine.
Caption: Proposed two-step synthesis of 5-Ethyl-2-methylpyridin-3-amine.
Step-by-Step Experimental Protocol: A General Method for Reduction of a Nitropyridine
This protocol describes a common laboratory procedure for the reduction of a nitropyridine to the corresponding aminopyridine using iron in acidic medium.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 5-ethyl-2-methyl-3-nitropyridine, and ethanol.
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Addition of Reducing Agent: While stirring, add iron powder to the mixture.
-
Initiation of Reaction: Carefully add a catalytic amount of concentrated hydrochloric acid to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final 5-Ethyl-2-methylpyridin-3-amine.
Physicochemical Characterization Workflow
Once synthesized, the compound would be subjected to a battery of analytical techniques to confirm its identity and purity, and to determine its physicochemical properties.
Caption: Standard workflow for the characterization of a novel chemical entity.
Section 4: Potential Applications and Scientific Context
The structural motif of 3-aminopyridine is a key pharmacophore in a range of biologically active molecules. These compounds are known to act as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, aminopyridines can reversibly block voltage-gated potassium channels.[1]
The introduction of ethyl and methyl groups onto the 3-aminopyridine scaffold, as in 5-Ethyl-2-methylpyridin-3-amine, allows for the fine-tuning of its steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. In drug development, such modifications are crucial for optimizing lead compounds to improve their efficacy and safety profiles. The title compound, therefore, represents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents.
Conclusion
While comprehensive experimental data for 5-Ethyl-2-methylpyridin-3-amine remains to be fully elucidated and published, this guide provides a robust framework for understanding its likely physicochemical properties based on established chemical principles and data from analogous compounds. The provided synthetic and characterization workflows offer a clear path for its preparation and detailed analysis. The potential of this molecule as a scaffold in medicinal chemistry underscores the importance of further research into its properties and applications.
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